N'-[(3,4-dimethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine
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Overview
Description
N’-[(3,4-dimethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine is a chemical compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3,4-dimethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine typically involves multiple steps. One common route starts with the preparation of 3,4-dimethoxybenzaldehyde, which is then converted to 3,4-dimethoxycinnamic acid. This intermediate is further reduced to 3,4-dimethoxyphenylpropionic acid, which is then converted to 3,4-dimethoxyphenylpropionamide. Finally, the amide is reduced to 3,4-dimethoxyphenethylamine, which is then reacted with 4-phenylbutylamine to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods would also include rigorous purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N’-[(3,4-dimethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce more saturated amines.
Scientific Research Applications
N’-[(3,4-dimethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of N’-[(3,4-dimethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine involves its interaction with specific molecular targets. These targets could include enzymes or receptors in biological systems. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved could include signal transduction pathways or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar aromatic components but different aliphatic chains.
Mescaline: A related compound with additional methoxy groups on the aromatic ring.
Bevantolol: A compound used in the synthesis of pharmaceuticals, sharing some structural similarities.
Uniqueness
N’-[(3,4-dimethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine is unique due to its specific combination of aromatic and aliphatic components, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
627520-30-3 |
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Molecular Formula |
C21H30N2O2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
N'-[(3,4-dimethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine |
InChI |
InChI=1S/C21H30N2O2/c1-24-20-12-11-19(16-21(20)25-2)17-23-15-14-22-13-7-6-10-18-8-4-3-5-9-18/h3-5,8-9,11-12,16,22-23H,6-7,10,13-15,17H2,1-2H3 |
InChI Key |
VHULYNRGYFVBLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCNCCCCC2=CC=CC=C2)OC |
Origin of Product |
United States |
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